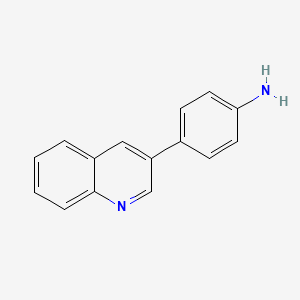

4-(3-Quinolinyl)aniline

Description

Properties

IUPAC Name |

4-quinolin-3-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWSHPGUDCDDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Quinolinyl)aniline typically involves the formation of the quinoline ring followed by the introduction of the aniline group. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic conditions.

Industrial Production Methods: Industrial production of 4-(3-Quinolinyl)aniline may involve optimized versions of the Skraup or Friedländer synthesis, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Quinolinyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

4-(3-Quinolinyl)aniline and its derivatives have been studied for their anticancer properties. The quinoline structure is known for its ability to intercalate with DNA, potentially inhibiting cancer cell replication. Research indicates that compounds featuring the quinoline moiety can act as effective inhibitors of key enzymes involved in cancer progression, such as the epidermal growth factor receptor (EGF-R) kinase .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(3-Quinolinyl)aniline | EGF-R kinase | 0.5 | |

| 6,7-Dimethoxyquinoline | Topoisomerase II | 0.8 | |

| 4-Anilinoquinoline | PI3K | 1.2 |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death. Studies have reported varying degrees of activity against different bacterial strains, highlighting its potential in developing new antibiotics.

Biological Research

Mechanism of Action

The mechanism through which 4-(3-Quinolinyl)aniline exerts its biological effects often involves the inhibition of specific enzymes or receptors. For instance, it can inhibit the autophosphorylation of EGF-R, which is crucial for cancer cell signaling pathways . Additionally, the compound's interaction with DNA suggests potential applications in gene therapy or as a chemotherapeutic agent.

Case Study: Anticancer Screening

In a study examining various quinoline derivatives, researchers synthesized a series of compounds based on the 4-(3-Quinolinyl)aniline structure. These compounds were evaluated for their ability to inhibit the growth of cancer cell lines that overexpress EGF-R or HER-2. The results demonstrated that modifications to the aniline substituents significantly influenced anticancer activity, underscoring the importance of structure-activity relationships (SAR) in drug design .

Materials Science

Dyes and Pigments

4-(3-Quinolinyl)aniline is utilized in the development of dyes and pigments due to its unique electronic properties. The compound can be incorporated into various polymer matrices to enhance color stability and vibrancy. Its application in dye-sensitized solar cells has also been explored, where it serves as a sensitizer to improve light absorption efficiency.

Table 2: Applications in Materials Science

| Application | Description |

|---|---|

| Dyes and Pigments | Used for vibrant colorants in textiles |

| Polymer Composites | Enhances mechanical properties and stability |

| Solar Cells | Acts as a sensitizer for improved efficiency |

Synthesis and Functionalization

The synthesis of 4-(3-Quinolinyl)aniline typically involves multi-step reactions starting from simpler anilines and quinoline derivatives. Recent advancements have focused on greener synthetic methods that reduce waste and utilize environmentally friendly solvents .

Example Synthesis Pathway:

- Start with an appropriate aniline derivative.

- Perform cyclization reactions with quinoline precursors.

- Utilize palladium-catalyzed reactions to enhance yields.

Mechanism of Action

The mechanism of action of 4-(3-Quinolinyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibit enzyme activity, or modulate receptor function. These interactions lead to various biological effects, such as antimicrobial, anticancer, and anti-inflammatory activities. The exact pathways and targets depend on the specific modifications made to the quinoline and aniline moieties.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., fluorine in 2-fluoro-4-(3-quinolinyl)aniline) may improve metabolic stability and membrane permeability .

- Methoxy groups (e.g., in 4k and 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) enhance solubility but may reduce cellular uptake due to increased hydrophilicity .

- Bulkier substituents (e.g., 4-chlorophenyl in 4k) can sterically hinder interactions with target enzymes, affecting potency .

Key Observations :

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common strategy but often requires optimization for quinoline derivatives .

- Brominated intermediates (e.g., 6-bromoquinoline) enable further functionalization but may necessitate harsh conditions (e.g., POCl₃/DMF) .

Q & A

Q. Which environmental degradation pathways are relevant for 4-(3-Quinolinyl)aniline, and how can they be mitigated?

- Answer : Photodegradation under UV light (λ = 254 nm) produces quinoline-N-oxide, with half-life ~6 hours. Advanced oxidation processes (e.g., TiO₂ photocatalysis) degrade >95% within 2 hours, reducing ecotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.